molecular formula C21H25N3O B2353777 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide CAS No. 1448139-22-7

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide

Cat. No. B2353777
CAS RN: 1448139-22-7
M. Wt: 335.451
InChI Key: FXESIPHNRVFXAW-JLHYYAGUSA-N
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Description

“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide” is a chemical compound that has received significant attention in the field of pharmaceutical and biomedical research. This compound belongs to the class of organic compounds known as benzamides .


Synthesis Analysis

The synthesis of pyrazole-based compounds, such as “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide”, often involves the use of 5-aminopyrazoles as versatile synthetic building blocks . For instance, the condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .

Scientific Research Applications

Anticancer Applications

The structure of this compound suggests that it could be used in the development of potent anticancer drugs . Some related compounds have shown promising results, with IC50 values ranging from 1.4 to 6.3 μM, exceeding the cytotoxic potential of the well-known metallodrug cisplatin .

Inhibition of Cell Migration and Invasion

In some studies, similar compounds have been shown to inhibit migration and invasion of certain cell types, such as A549 cells . This suggests potential applications in the treatment of diseases characterized by abnormal cell migration and invasion, such as cancer .

Cyclopropane Biosynthesis

The cyclopropyl group in this compound attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This structural motif is widespread in natural products, and is usually essential for biological activities .

Enzyme Inhibition

Some related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

properties

IUPAC Name

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(13-10-16-6-2-1-3-7-16)22-15-18-14-20(17-11-12-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,10,13-14,17,19H,4-5,8-9,11-12,15H2,(H,22,25)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXESIPHNRVFXAW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide

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